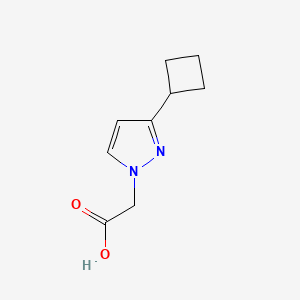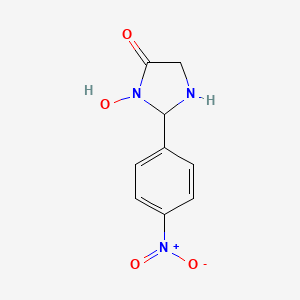
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 3, and a methanamine group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ethylation: The ethyl group is introduced at position 1 through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methanamine group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Imines, oxides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-ethyl-3-methylpyrazol-4-yl]methanamine: Similar structure but lacks the trifluoromethyl group.
[1-ethyl-3-(trifluoromethyl)pyrazol-5-yl]methanamine: Similar structure with the trifluoromethyl group at a different position.
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine: Similar structure with an ethanamine group instead of methanamine.
Uniqueness
The presence of the trifluoromethyl group at position 3 and the methanamine group at position 4 makes [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine unique. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |
InChI-Schlüssel |
OGMQVEAKKSGGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



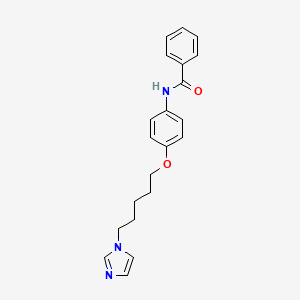
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
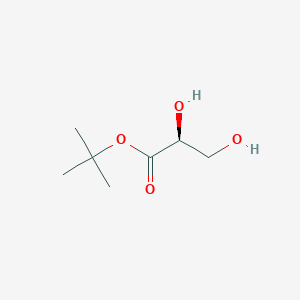
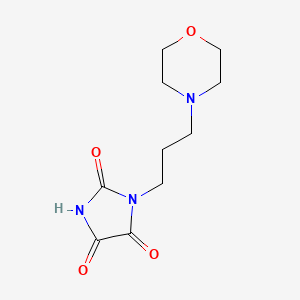
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
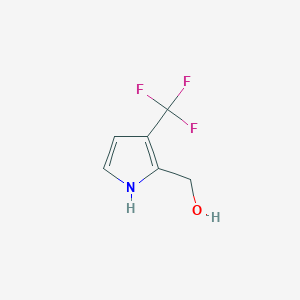
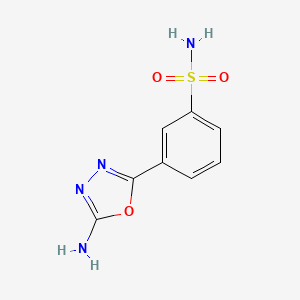
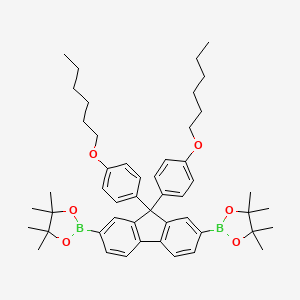
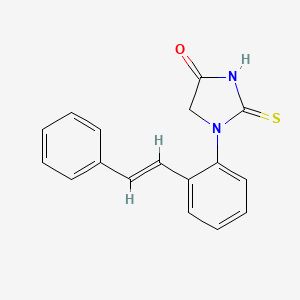
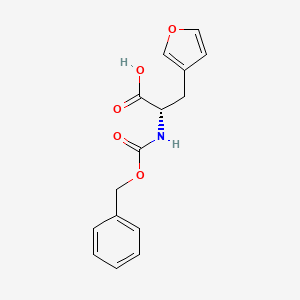
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
